molecular formula C7H4ClNO3 B146351 5-Chloro-2-nitrobenzaldehyde CAS No. 6628-86-0

5-Chloro-2-nitrobenzaldehyde

Cat. No. B146351
CAS RN: 6628-86-0
M. Wt: 185.56 g/mol
InChI Key: SWGPIDCNYAYXMJ-UHFFFAOYSA-N
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Description

5-Chloro-2-nitrobenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by a benzene ring with an aldehyde functional group and substituted with chlorine and nitro groups at the 5 and 2 positions, respectively. This compound is of interest due to its potential applications in various chemical syntheses and its interactions with biological systems.

Synthesis Analysis

The synthesis of compounds related to 5-Chloro-2-nitrobenzaldehyde can involve various starting materials and reaction conditions. For instance, a related compound, 5-Chloro-3-(2-thienyl)-2,1-benzisoxazole, was synthesized through the condensation of o-nitrobenzaldehyde with thiophene in the presence of hydrochloric acid . This suggests that similar methods could potentially be applied to synthesize 5-Chloro-2-nitrobenzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Chloro-2-nitrobenzaldehyde has been studied using X-ray crystallography and quantum-chemical calculations. For example, the crystal structure of a complex involving a derivative of 5-nitro-2-tosylaminobenzaldehyde was analyzed, revealing intermolecular interactions and the spatial arrangement of the molecules . These studies provide insights into the molecular geometry and potential reactive sites of 5-Chloro-2-nitrobenzaldehyde.

Chemical Reactions Analysis

The reactivity of 5-Chloro-2-nitrobenzaldehyde can be inferred from studies on similar compounds. For instance, the interaction of 2-hydroxy-5-nitrobenzaldehyde with glucose 6-phosphatase system components indicates that nitrobenzaldehyde derivatives can act as competitive inhibitors, affecting the enzyme's activity . This implies that 5-Chloro-2-nitrobenzaldehyde may also participate in specific chemical reactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-nitrobenzaldehyde can be deduced from studies on structurally similar compounds. For example, the analysis of FT-IR and FT-Raman spectra, along with ab initio and DFT calculations on 4-chloro-3-nitrobenzaldehyde, provides information on vibrational frequencies, molecular stability, and electronic properties such as HOMO-LUMO gaps . These properties are crucial for understanding the behavior of 5-Chloro-2-nitrobenzaldehyde in various environments and its potential applications in material science or pharmaceuticals.

Scientific Research Applications

Synthesis and Molecular Structures

  • Synthesis of Schiff Base Compounds : 5-Chloro-2-nitrobenzaldehyde is used in the synthesis of Schiff base compounds, like N′-(2-Chloro-5-nitrobenzylidene)isonicotinohydrazide. This compound displays a trans configuration and forms dimers through intermolecular hydrogen bonds (Feng, 2009).

  • Synthesis of Aminobenzylidene Derivatives : It is also used in the one-pot stereoselective synthesis of 2-aminobenzylidene derivatives, offering high stereoselectivity and yields (Xu et al., 2014).

  • Chemical Actinometer for Photochemistry : 5-Chloro-2-nitrobenzaldehyde serves as a chemical actinometer, used in laboratory experiments to measure light absorbance and photochemical properties (Galbavy et al., 2010).

Chemical Reactions and Interactions

  • Reactions with Aldehydes : The compound is involved in reactions with various aldehydes, leading to the formation of novel chemical structures. These reactions are significant in creating intermediates for pharmaceuticals and other applications (Kataoka et al., 2000).

  • Catalysis in Synthesis : It plays a role in the catalysis of chemical reactions, particularly in the synthesis of dihydropyridine derivatives. These derivatives have applications as calcium channel blockers in pharmaceuticals (Perozo-Rondón et al., 2006).

  • Synthesis of Radiopharmaceuticals : In the field of radiopharmaceuticals, 5-Chloro-2-nitrobenzaldehyde is used as a precursor in the synthesis of fluorine-18 labeled compounds for positron emission tomography (Orlovskaja et al., 2016).

Safety And Hazards

5-Chloro-2-nitrobenzaldehyde can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 5-Chloro-2-nitrobenzaldehyde .

properties

IUPAC Name

5-chloro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGPIDCNYAYXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216486
Record name 5-Chloro-2-nitrobenzaldehyde
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Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Chloro-2-nitrobenzaldehyde

CAS RN

6628-86-0
Record name 5-Chloro-2-nitrobenzaldehyde
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Record name 5-Chloro-2-nitrobenzaldehyde
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Record name 5-Chloro-2-nitrobenzaldehyde
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Record name 5-chloro-2-nitrobenzaldehyde
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Record name 5-CHLORO-2-NITROBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

3-Chlorobenzaldehyde (15 g, 107 mmol) was added to concentrated sulfuric acid (150 mL) at −20° C., followed by addition of potassium nitrate (11.9 g, 117 mmol) in portions, keeping the temperature below −10° C. After addition, the mixture was stirred for 30 minutes and then poured into ice-water. The aqueous phase was extracted with ethyl acetate, and the organic phases were combined, washed by brine, dried over anhydrous sodium sulfate, evaporated and purified by silica gel chromatography to afford the product 5-chloro-2-nitrobenzaldehyde (12.0 g, yield 60.6%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Concentrated nitric acid (29.3 ml) was added dropwise to 500 ml of concentrated sulfuric acid with ice cooling externally while stirring. In addition, 50 g of m-chlorobenzaldehyde was added dropwise to the resulting mixture at 5° C. or less. After stirring was continued at room temperature for 1 hour the reaction mixture was poured onto ice to precipitate solids which were collected by filtration. After washing with water the solids thus-obtained were dissolved in methylene chloride and the methylene chloride layer was washed with a dilute aqueous sodium hydroxide, washed with water and dried over sodium sulfate. Removal of the solvent by distillation gave 62.3 g of 2-nitro-5-chlorobenzaldehyde, m.p. 65°-69° C.
Quantity
29.3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
CHO CHO - … AND ASYMMETRICAL SALEN-TYPE SCfflFF BASE …, 2015 - discovery.ucl.ac.uk
… The starting material, 5-chloro-2-nitrobenzaldehyde, is commercially available as a technical mixture containing also 3-chloro-4-nitro-benzaldehyde (15%), 5-chloro-2-nitrobenzoic acid (…
Number of citations: 3 discovery.ucl.ac.uk
LT Taylor, DH Busch - Inorganic Chemistry, 1969 - ACS Publications
13-Hydroxy-6, 12-benzo-6H-quinazolino [3, 4-a] qumazoline (oab) s rearranges under the influence of nickel (II) ion to produce the known closed tridentate macrocyclic ligand tribenzo […
Number of citations: 24 pubs.acs.org
JD Loudon, G Tennant - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… C,,H,,BrClN04 requires C, 43.0; H, 3.6; N, 3.9%), from 5-chloro-2nitrobenzaldehyde and ethyl acetoacetate in ethereal hydrogen bromide and (b) from ethyl a-2-…
Number of citations: 0 pubs.rsc.org
SMSV Wardell, MVN de Souza, JL Wardell… - … Section E: Structure …, 2006 - scripts.iucr.org
(IUCr) 5-Chloro-2-nitrobenzaldehyde isonicotinoylhydrazone: a three-dimensional framework built from N—H⋯N and C—H⋯O hydrogen bonds … 5-Chloro-2-nitrobenzaldehyde …
Number of citations: 15 scripts.iucr.org
NH CROMWELL, VL BELL - The Journal of Organic Chemistry, 1959 - ACS Publications
… Both 5-chloro-2-nitrobenzaldehyde and 4-chloro-2nitrobenzaldehyde condensed with 4,4-dimethyl-ltetralone in acetic acid-sulfuric acid solvent to give 80% yields of the nitrobenzal …
Number of citations: 9 pubs.acs.org
MS Rao, S Sarkar, S Hussain - Tetrahedron Letters, 2019 - Elsevier
… We also observed an electronic effect in the product formation of 2- and 5-methyl indole with 5-chloro 2-nitrobenzaldehyde. The yield was quite good in case of 2-methyl indole (70%, 3o…
Number of citations: 17 www.sciencedirect.com
IP Sword - 1967 - search.proquest.com
… spectral properties, and on those of their methoxy- or acetoxy-derivatives, and also by analogy with the proved structure of products from the reaction of 5-chloro-2-nitrobenzaldehyde …
Number of citations: 4 search.proquest.com
FN Kamau, IP Kibwage, G Muriuki, AN Guantai… - East and Central African …, 2006 - ajol.info
… Louis, MI, USA) while 2-nitrobenzaldehyde, 3methoxy-nitrobenzaldehyde and 5-chloro-2nitrobenzaldehyde were obtained from Aldrich Chemical Company. The rest of the reagents …
Number of citations: 3 www.ajol.info
AJ Tench, P Coppens - The Journal of Physical Chemistry, 1963 - ACS Publications
The photochemical rearrangement of o-nitrobenzaldehyde to nitrobenzoic acid was discovered in 19012 and has been investigated by variousworkers (see for example ref. 3). The …
Number of citations: 26 pubs.acs.org
K Schofield, T Swain - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… By this method 5-chloro-2-nitrobenzaldehyde gave 5-chloro-2-nitrobenzylidenebisforrnarnide and thence, by reduction, 6-chloroquinazoline in high yield. The same chloro-compound …
Number of citations: 12 pubs.rsc.org

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